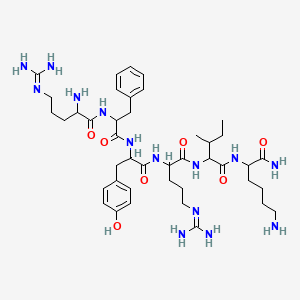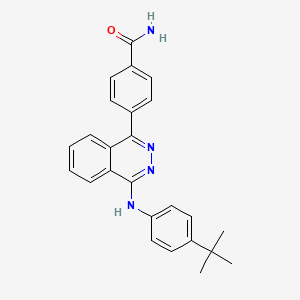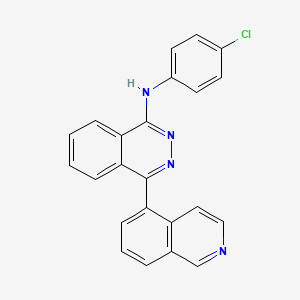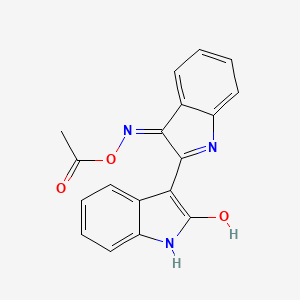
Indirubin-3-acetoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indirubin-3-acetoxime is a derivative of indirubin, a natural product found in the indigo plant and used in traditional Chinese medicine. Indirubin itself has been recognized for its therapeutic potential, particularly in the treatment of chronic myelogenous leukemia.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indirubin-3-acetoxime typically involves the reaction of indirubin with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Indirubin-3-acetoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various indirubin derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other bioactive indirubin derivatives.
Medicine: Indirubin-3-acetoxime exhibits anticancer properties, particularly against glioblastoma and chronic myelogenous leukemia.
Industry: Its derivatives are being explored for use in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
Indirubin-3-acetoxime exerts its effects primarily through the inhibition of key enzymes such as GSK-3 and CDKs. By inhibiting these enzymes, it disrupts cell cycle progression and induces apoptosis in cancer cells. Additionally, it modulates various signaling pathways, including the JAK-STAT and NF-κB pathways, which are involved in inflammation and immune responses .
Comparison with Similar Compounds
Indirubin: The parent compound with similar biological activities but lower potency.
6′-Bromoindirubin acetoxime: A derivative with enhanced anticancer properties.
Indirubin-3′-monoxime: Another derivative with significant antibacterial activity.
Uniqueness: Indirubin-3-acetoxime stands out due to its higher potency and broader range of biological activities compared to its parent compound and other derivatives. Its ability to inhibit multiple key enzymes and modulate various signaling pathways makes it a versatile compound for therapeutic applications .
Properties
Molecular Formula |
C18H13N3O3 |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
[(Z)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate |
InChI |
InChI=1S/C18H13N3O3/c1-10(22)24-21-16-12-7-3-5-9-14(12)19-17(16)15-11-6-2-4-8-13(11)20-18(15)23/h2-9,20,23H,1H3/b21-16- |
InChI Key |
SPLHCOMFUFSNNE-PGMHBOJBSA-N |
Isomeric SMILES |
CC(=O)O/N=C\1/C2=CC=CC=C2N=C1C3=C(NC4=CC=CC=C43)O |
Canonical SMILES |
CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




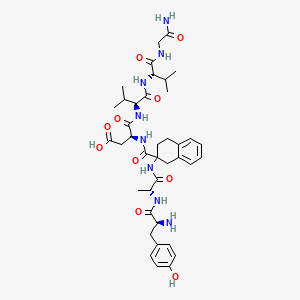
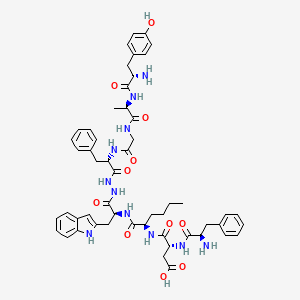
![H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2](/img/structure/B10849344.png)
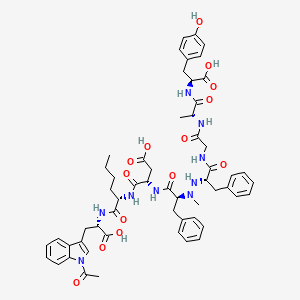
![H-Tyr-c[pen-Gly-Phe-pen]OH](/img/structure/B10849351.png)


![4-N-(4-bromophenyl)sulfonyl-1-N-[3-methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]benzene-1,4-dicarboxamide](/img/structure/B10849368.png)
